molecular formula C15H23N3OS B1453509 N,N-diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 1105188-36-0

N,N-diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No.: B1453509
CAS No.: 1105188-36-0
M. Wt: 293.4 g/mol
InChI Key: ZBZBWQHJAKTNEI-UHFFFAOYSA-N
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Description

N,N-diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C15H23N3OS and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N',N'-diethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-5-18(6-2)10-9-16-15-17-13-12(19-4)8-7-11(3)14(13)20-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZBWQHJAKTNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149878
Record name N1,N1-Diethyl-N2-(4-methoxy-7-methyl-2-benzothiazolyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105188-36-0
Record name N1,N1-Diethyl-N2-(4-methoxy-7-methyl-2-benzothiazolyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105188-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Diethyl-N2-(4-methoxy-7-methyl-2-benzothiazolyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C15H23N3OSC_{15}H_{23}N_{3}OS and a molecular weight of 293.43 g/mol. It has garnered attention in various biological studies due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

PropertyValue
Molecular FormulaC15H23N3OSC_{15}H_{23}N_{3}OS
Molecular Weight293.43 g/mol
CAS Number1105188-36-0
StructureChemical Structure

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. These compounds have been evaluated for their effects on various cancer cell lines.

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic markers and cell cycle arrest.
  • Experimental Findings :
    • A study demonstrated that derivatives containing the benzothiazole moiety exhibited cytotoxic effects against human hepatocellular carcinoma (HepG2) cells, with some derivatives showing IC50 values as low as 10 µM .
    • Another research highlighted that compounds with similar structures displayed enhanced activity when complexed with metal ions, suggesting a synergistic effect that could enhance their anticancer properties .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Antifungal Activity : The compound has shown efficacy against fungal strains like Candida albicans, indicating its potential use in treating fungal infections .

Case Study 1: Anticancer Evaluation

A recent publication detailed the synthesis and biological evaluation of several benzothiazole derivatives, including this compound. The study reported:

  • Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer).
  • Results : The compound showed significant growth inhibition with an IC50 value of approximately 15 µM in HepG2 cells.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity:

  • Pathogens Tested : E. coli, S. aureus, C. albicans.
  • Findings : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against the tested bacteria and fungi.

Scientific Research Applications

Neuroprotective Applications

Research has indicated that compounds similar to N,N-diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems, particularly through interactions with NMDA receptors, positions it as a candidate for neurodegenerative disease treatment.

Therapeutic Potential

The therapeutic potential of this compound can be categorized into several areas:

Neurological Disorders

  • Alzheimer's Disease : Research indicates that modulation of the kynurenine pathway, which includes metabolites similar to this compound, can influence neuroprotection and cognitive function.
  • Parkinson's Disease : Potential for reducing neuroinflammation and promoting neuronal survival.

Cancer Research

  • Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting tumor growth through modulation of signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

A review of literature reveals several studies that have investigated the applications of similar compounds:

Study ReferenceFocus AreaFindings
NeuroprotectionHighlighted the role of kynurenine metabolites in neuroprotection and their dual role as pro-oxidants and antioxidants.
Drug DevelopmentDiscussed the synthesis and potential applications of benzothiazole derivatives in pharmaceutical formulations.
Cancer TherapeuticsExplored the anticancer properties of compounds with similar structures, emphasizing their ability to induce apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.